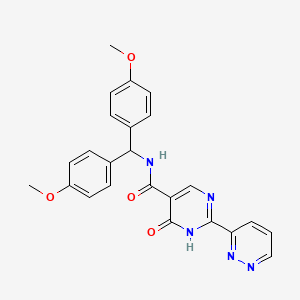
Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H24ClN3O3 . It is also known by other names such as ML418 and has a CAS number of 1928763-08-9 .
Molecular Structure Analysis
The molecular weight of this compound is 377.9 g/mol . The IUPAC name is propan-2-yl N - [1- [ (5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate . The InChI code and key are available for further structural analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 74.7 Ų and a complexity of 471 . It has 5 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Inhibition of Kir7.1 Potassium Channels
ML418 is known as the first selective, sub-micromolar pore blocker of Kir7.1 potassium channels . The Kir7.1 channel has emerged as a key regulator in various physiological processes. The discovery of ML418 has provided a novel tool for exploring the physiology and therapeutic potential of Kir7.1 .
Regulation of Melanocortin Signaling in the Brain
The Kir7.1 channel, which can be inhibited by ML418, plays a crucial role in melanocortin signaling in the brain . This suggests that ML418 could potentially be used in neuroscience research to study the effects of melanocortin signaling on various brain functions.
Electrolyte Homeostasis in the Eye
ML418’s target, the Kir7.1 channel, is also involved in maintaining electrolyte homeostasis in the eye . Therefore, ML418 could be used in ophthalmological research to study eye health and diseases related to electrolyte imbalance.
Uterine Muscle Contractility During Pregnancy
The Kir7.1 channel has been found to regulate uterine muscle contractility during pregnancy . This suggests that ML418 could be used in reproductive biology research to study pregnancy-related conditions or complications.
Inhibition of Kir6.2 Channels
In addition to inhibiting Kir7.1 channels, ML418 also inhibits Kir6.2 channels with similar potency . This expands its potential applications to any physiological processes involving Kir6.2 channels.
Pharmacological Research
ML418 has been evaluated in a panel of 64 GPCRs, ion-channels, and transporters for off-target activity, revealing a relatively clean ancillary pharmacology . This makes ML418 a valuable tool in pharmacological research for studying the specificity and off-target effects of drugs.
Safety and Hazards
Mécanisme D'action
ML418, also known as Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate, is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 .
Target of Action
The primary target of ML418 is the Kir7.1 potassium channel . This channel, also known as KCNJ13, plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .
Mode of Action
ML418 acts as a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel . It inhibits Kir7.1 with an IC50 value of 0.31 μM . It also inhibits Kir6.2 with similar potency . It exhibits superior selectivity over other Kir channels .
Biochemical Pathways
The Kir7.1 channel is a key regulator of several biochemical pathways. It plays a significant role in melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy . The inhibition of Kir7.1 by ML418 can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that ml418 exhibitsCNS penetration , indicating its ability to cross the blood-brain barrier .
Result of Action
The inhibition of Kir7.1 by ML418 can lead to changes in melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility . For instance, it has been reported that the reduction of Kir7.1 function can influence renal electrolyte excretion .
Action Environment
The action, efficacy, and stability of ML418 can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as its CNS penetration, can be affected by factors like the blood-brain barrier . .
Propriétés
IUPAC Name |
propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXCQOSULUGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

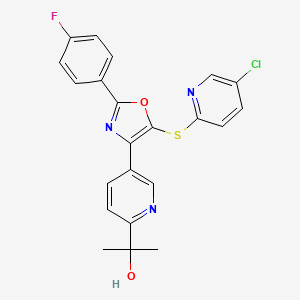
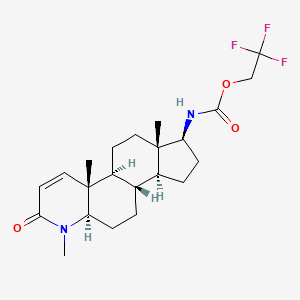
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)

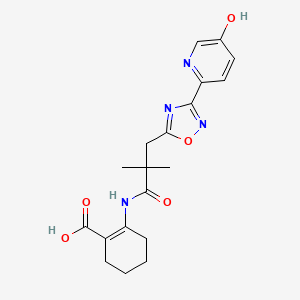
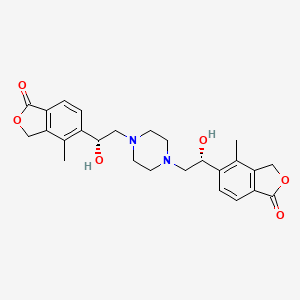
![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)
![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)
